molecular formula C17H16N2O5S2 B2465202 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 349617-85-2

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2465202
CAS No.: 349617-85-2
M. Wt: 392.44
InChI Key: LCRJZLVGBQHPMD-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 4 positions of the benzamide ring can enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methanesulfonyl group enhances its solubility and reactivity. Below are key chemical properties:

PropertyValue
Molecular FormulaC17H16N2O5S2
Molecular Weight384.44 g/mol
Melting PointNot specified
SolubilityModerate in organic solvents

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzothiazole core followed by the introduction of the methanesulfonyl and dimethoxybenzamide groups. The synthetic route is essential for exploring modifications that could enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. It is believed to inhibit specific enzymes or receptors critical for the survival of pathogens. Studies have shown that derivatives of benzothiazole can effectively combat bacterial resistance mechanisms and may serve as potential leads in antibiotic development.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. The mechanism of action likely involves the inhibition of cancer cell proliferation through interaction with cellular pathways associated with tumor growth .

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study on related benzothiazole derivatives demonstrated their ability to inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment. The most potent derivative showed an IC50 value of 2.31 μM against AChE .
  • Neuroprotective Effects : Another investigation highlighted that certain derivatives could protect neuronal cells from oxidative stress-induced toxicity, suggesting potential applications in neurodegenerative diseases .
  • Antibacterial Activity : In vitro studies have shown that this compound displays significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.

The proposed mechanism of action involves the compound's ability to bind to specific biological targets within microbial and cancerous cells. This interaction may lead to:

  • Inhibition of enzyme activity critical for cellular metabolism.
  • Disruption of cellular signaling pathways involved in growth and survival.

Ongoing research aims to elucidate these pathways more precisely.

Comparative Analysis with Other Benzothiazole Derivatives

The following table compares this compound with other benzothiazole derivatives regarding their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamideDimethyl substitution on benzothiazoleAnticancer and antimicrobial
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamidePhenyl substitution on benzothiazoleAntimicrobial properties
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamideHydroxy substitution on phenyl ringAntimicrobial and anticancer

The unique methanesulfonyl group in this compound may enhance its solubility and bioactivity compared to others.

Properties

IUPAC Name

3,4-dimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-13-7-4-10(8-14(13)24-2)16(20)19-17-18-12-6-5-11(26(3,21)22)9-15(12)25-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRJZLVGBQHPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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